Basmisanil

Description

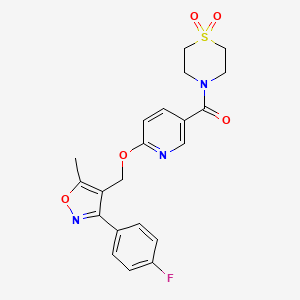

Structure

3D Structure

Properties

IUPAC Name |

(1,1-dioxo-1,4-thiazinan-4-yl)-[6-[[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methoxy]pyridin-3-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O5S/c1-14-18(20(24-30-14)15-2-5-17(22)6-3-15)13-29-19-7-4-16(12-23-19)21(26)25-8-10-31(27,28)11-9-25/h2-7,12H,8-11,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCGRFBXVSFAGGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=C(C=C2)F)COC3=NC=C(C=C3)C(=O)N4CCS(=O)(=O)CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201032402 | |

| Record name | Basmisanil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201032402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159600-41-5 | |

| Record name | (1,1-Dioxido-4-thiomorpholinyl)[6-[[3-(4-fluorophenyl)-5-methyl-4-isoxazolyl]methoxy]-3-pyridinyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159600-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Basmisanil [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159600415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Basmisanil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11877 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Basmisanil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201032402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BASMISANIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/788PET5SUA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Basmisanil GABAA alpha 5 receptor selectivity profile

An In-depth Technical Guide to the GABAA α5 Receptor Selectivity Profile of Basmisanil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity and pharmacological profile of this compound (also known as RG1662), a negative allosteric modulator (NAM) targeting the γ-aminobutyric acid type A (GABAA) receptor α5 subunit. The information presented herein is intended to support research and development efforts by detailing the binding affinity, functional activity, and underlying experimental methodologies used to characterize this compound.

Introduction: this compound and the GABAA α5 Target

The GABAA α5 subunit-containing receptors are predominantly expressed in the hippocampus, a brain region critical for learning and memory. Their modulation represents a promising therapeutic strategy for cognitive disorders. This compound is a highly selective GABAA α5 NAM that has been investigated for its potential to improve cognitive function.[1][2] As a NAM, this compound binds to the benzodiazepine site of α5-containing GABAA receptors and reduces the receptor's response to GABA, thereby decreasing inhibitory neurotransmission.[1] This profile distinguishes it from classic benzodiazepines, which are positive allosteric modulators (PAMs) and generally enhance GABAergic inhibition.

Quantitative Selectivity Profile

This compound's pharmacological profile is defined by its high binding affinity and functional inhibition of the GABAA α5 receptor subtype, with significantly lower affinity and activity at other major GABAA receptor subtypes (α1, α2, α3, α4, and α6).

Binding Affinity Data

Radioligand competition binding assays using membranes from HEK293 cells expressing recombinant human GABAA receptors were performed to determine the binding affinity (Ki) of this compound for various subtypes.[1] The results demonstrate a clear selectivity for the α5 subunit.

Table 1: this compound Binding Affinity (Ki) at Human GABAA Receptor Subtypes

| GABAA Receptor Subtype | Ki (nM) | Selectivity Fold (vs. α5) |

| α5 β3γ2 | 5[1][3] | 1x |

| α1 β2γ2 | 1031[3] | ~206x |

| α2 β3γ2 | 458[3] | ~92x |

| α3 β3γ2 | 510[3] | ~102x |

| α4 β3γ2 | >3000[4] | >600x |

| α6 β3γ2 | >3000[4] | >600x |

Data compiled from Hipp et al., 2021 and Cayman Chemical datasheet.[1][3][4]

Functional Activity Data

The functional consequence of this compound binding was assessed using two-electrode voltage clamp electrophysiology in Xenopus oocytes expressing human GABAA receptors. This compound's ability to inhibit GABA-induced chloride currents was measured, confirming its NAM activity is highly selective for the α5 subunit.

Table 2: this compound Functional Activity (IC50) at Human GABAA Receptor Subtypes

| GABAA Receptor Subtype | IC50 (nM) | % Modulation of GABA Response |

| α5 β3γ2 | 8[3] | -45% (Inhibition)[4] |

| α1 β2γ2 | >1000[4] | No significant effect |

| α2 β3γ2 | >1000[4] | No significant effect |

| α3 β3γ2 | >1000[4] | No significant effect |

Data compiled from Hipp et al., 2021 and Cayman Chemical datasheet.[3][4]

Key Experimental Protocols

The following are detailed methodologies for the pivotal experiments used to establish this compound's selectivity profile.

Radioligand Binding Assays

This protocol was used to determine the binding affinity (Ki) of this compound at different GABAA receptor subtypes.

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK) 293-EBNA cells are transiently transfected with plasmids containing the cDNAs for the desired human GABAA receptor subunits (e.g., α5, β3, γ2) in a 1:1:2 ratio.[1]

-

Membrane Preparation: 48 hours post-transfection, cells are harvested, washed with phosphate-buffered saline (PBS), and frozen. The cell pellets are later thawed and homogenized to prepare crude cell membranes, which are then isolated via centrifugation.

-

Competition Binding:

-

Determination of Non-Specific Binding: Non-specific binding is measured in the presence of a high concentration (10 µM) of a non-radiolabeled ligand (diazepam for [3H]-flumazenil assays, Ro 15-4513 for [3H]-Ro 15-4513 assays).[1]

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) is determined by fitting the data to a concentration-response curve. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This protocol was employed to measure the functional effect of this compound on GABA-induced currents.

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the desired human GABAA receptor subunits (e.g., α5, β3, γ2). The oocytes are incubated for several days to allow for receptor expression.

-

Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes, which clamp the membrane potential at a set value (e.g., -80 mV). The chamber is continuously perfused with a buffer solution.

-

GABA Application: A concentration of GABA that elicits a submaximal response (EC10) is applied to the oocyte, causing the GABAA receptor channels to open and generate an inward chloride current, which is measured by the amplifier.[4]

-

Modulator Application: this compound is co-applied with GABA at various concentrations. A decrease in the GABA-induced current in the presence of this compound indicates negative allosteric modulation.[4]

-

Data Analysis: Concentration-response curves are generated by plotting the percentage inhibition of the GABA-induced current against the concentration of this compound. The IC50 value is determined from this curve.

Visualizations: Pathways and Processes

GABAA Receptor Signaling and Modulation by this compound

Caption: Mechanism of this compound as a Negative Allosteric Modulator (NAM).

Experimental Workflow for Selectivity Profiling

Caption: Workflow for determining the binding and functional selectivity of this compound.

Logical Diagram of this compound's Receptor Selectivity

Caption: this compound demonstrates high selectivity for GABAA α5 over other subtypes.

References

An In-depth Technical Guide to Basmisanil (RG1662): Chemical Structure, Properties, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Basmisanil (RG1662), also known as RO5186582, is a potent and highly selective negative allosteric modulator (NAM) of the α5 subunit-containing γ-aminobutyric acid type A (GABAA) receptor. Its unique pharmacological profile has positioned it as a tool for investigating the role of α5-containing GABAA receptors in cognitive processes and as a potential therapeutic agent for cognitive impairments. This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical and pharmacological properties, and detailed methodologies for its experimental evaluation.

Chemical Structure and Physicochemical Properties

This compound is a synthetic compound with the systematic IUPAC name (1,1-Dioxo-1,4-thiazinan-4-yl)-[6-[[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methoxy]pyridin-3-yl]methanone. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₁H₂₀FN₃O₅S |

| Molecular Weight | 445.47 g/mol |

| IUPAC Name | (1,1-Dioxo-1,4-thiazinan-4-yl)-[6-[[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methoxy]pyridin-3-yl]methanone |

| SMILES | CC1=C(C(=NO1)C2=CC=C(C=C2)F)COC3=NC=C(C=C3)C(=O)N4CCS(=O)(=O)CC4 |

| CAS Number | 1159600-41-5 |

Pharmacological Properties

Mechanism of Action

This compound functions as a negative allosteric modulator of GABAA receptors containing the α5 subunit. It binds to the benzodiazepine site on these receptors and reduces the potentiation of the GABA-induced chloride current, effectively decreasing the inhibitory tone mediated by these specific receptors.

Binding Affinity and Selectivity

This compound exhibits high-affinity binding to human GABAA receptors containing the α5 subunit, with a reported Ki of 5 nM. It displays significant selectivity for the α5 subunit over other α subunits.

| Receptor Subtype | Ki (nM) | Selectivity (fold vs. α5) |

| α5β3γ2 | 5 | - |

| α1β2γ2 | 1031 | >200 |

| α2β3γ2 | 458 | >90 |

| α3β3γ2 | 510 | >100 |

Potency

The potency of this compound has been determined through electrophysiological studies in Xenopus oocytes expressing human GABAA receptors. It selectively inhibits GABA-induced currents in α5-containing receptors with an IC₅₀ of 8 nM.

| Receptor Subtype | IC₅₀ (nM) |

| α5β3γ2 | 8 |

| α1β2γ2 | >3000 |

| α2β3γ2 | >3000 |

| α3β3γ2 | >3000 |

Pharmacokinetics and Pharmacodynamics

Preclinical studies have shown that this compound effectively penetrates the blood-brain barrier. In vivo receptor occupancy studies in rats demonstrated a dose-dependent engagement of GABAA-α5 receptors. Positron Emission Tomography (PET) studies in humans have confirmed target engagement at tolerable doses.

Experimental Protocols

[³H]-Flumazenil Competition-Binding Assay

This assay is used to determine the binding affinity of this compound to different GABAA receptor subtypes.

Methodology:

-

Membrane Preparation: Membranes are prepared from HEK293 cells stably expressing the desired human GABAA receptor subtypes (e.g., α1β2γ2, α2β3γ2, α3β3γ2, α5β3γ2).

-

Binding Reaction: Membranes are incubated with 1 nM [³H]-flumazenil (a radiolabeled benzodiazepine site antagonist) and varying concentrations of this compound in a suitable buffer.

-

Incubation: The reaction is incubated to allow for competitive binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of bound [³H]-flumazenil is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]-flumazenil (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Two-Electrode Voltage-Clamp Electrophysiology in Xenopus Oocytes

This technique is employed to assess the functional activity of this compound as a modulator of GABAA receptor-mediated ion currents.

Methodology:

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNAs encoding the subunits of the desired human GABAA receptor subtype.

-

Electrophysiological Recording: After a period of protein expression, oocytes are voltage-clamped, and membrane currents are recorded.

-

GABA Application: A baseline current is established, and then GABA is applied to the oocyte to elicit a chloride current.

-

This compound Application: this compound is co-applied with GABA to determine its effect on the GABA-induced current.

-

Data Analysis: The percentage of inhibition of the GABA-induced current by this compound is calculated to determine the IC₅₀ value.

Morris Water Maze in Rats

This behavioral test is used to evaluate the effect of this compound on spatial learning and memory, particularly its ability to reverse cognitive deficits.

Methodology:

-

Apparatus: A circular pool filled with opaque water containing a hidden escape platform.

-

Acclimation: Rats are habituated to the pool and the task of finding the visible platform.

-

Drug Administration: this compound is administered orally. A cognitive deficit can be induced by administering a compound like diazepam.

-

Hidden Platform Trials: The platform is submerged and hidden. Rats are placed in the pool from different starting positions and the time taken to find the platform (escape latency) is recorded.

-

Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess spatial memory.

-

Data Analysis: Escape latencies and time in the target quadrant are analyzed to determine the effects of this compound on cognitive performance.

Object Retrieval Task in Non-Human Primates

This task assesses executive function and the ability to adapt to changing rules, which can be influenced by compounds like this compound.

Methodology:

-

Apparatus: A testing apparatus where a food reward is placed in a well, and the primate must retrieve it. The difficulty can be manipulated by using different detours or obstacles.

-

Training: Primates are trained to retrieve the reward in a simple condition.

-

Drug Administration: this compound is administered orally.

-

Testing: The task difficulty is increased, requiring the primate to use a more complex strategy to retrieve the reward. The number of successful retrievals on the first attempt is recorded.

-

Data Analysis: The success rate in the more difficult trials is analyzed to evaluate the effect of this compound on executive function.

Signaling Pathway

The GABAA receptor is a ligand-gated ion channel. Upon binding of GABA, the channel opens, allowing the influx of chloride ions (Cl⁻), which hyperpolarizes the neuron and inhibits action potential firing. This compound, as a negative allosteric modulator of α5-containing GABAA receptors, reduces this chloride influx, thereby decreasing the inhibitory signal. This modulation is thought to influence downstream signaling cascades involved in synaptic plasticity and cognitive function.

Clinical Development and Future Directions

This compound has been investigated in clinical trials for its potential to treat cognitive impairment associated with Down syndrome and schizophrenia. A Phase II trial (Clematis, NCT02024789) in individuals with Down syndrome showed that while this compound was safe and well-tolerated with evidence of target engagement, it did not meet the primary efficacy endpoint for improving cognition and adaptive functioning. Further research is needed to fully understand the therapeutic potential of targeting the GABAA-α5 receptor with selective modulators like this compound.

Preclinical pharmacology of Basmisanil

An In-Depth Technical Guide to the Preclinical Pharmacology of Basmisanil

Introduction

This compound (also known as RG-1662 and RO5186582) is a potent and highly selective negative allosteric modulator (NAM) of the γ-aminobutyric acid type A (GABA-A) receptors containing the α5 subunit.[1][2][3] These receptors are predominantly expressed in the hippocampus and cortex, regions critical for cognitive processes.[4] The over-activation of GABAergic pathways, leading to excessive inhibition, has been implicated in the cognitive deficits associated with conditions like Down syndrome and schizophrenia.[5][6] By selectively reducing the function of GABA-A α5 receptors, this compound is hypothesized to restore the brain's excitatory/inhibitory balance, thereby offering a potential therapeutic avenue for improving cognitive function.[5] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, binding profile, functional activity, pharmacokinetics, and in vivo efficacy and safety data.

Mechanism of Action

This compound functions as a negative allosteric modulator at the benzodiazepine binding site of GABA-A receptors containing the α5 subunit.[7] Unlike competitive antagonists that block the binding of the endogenous ligand GABA, NAMs bind to a different (allosteric) site on the receptor complex. This binding event reduces the receptor's response to GABA, thereby decreasing the influx of chloride ions and attenuating the overall inhibitory signaling. The most prevalent α5-containing GABA-A receptor complexes are α5β3γ2, which are primarily located extrasynaptically and are involved in mediating tonic inhibition and modulating synaptic plasticity.[4] this compound's high selectivity for the α5 subunit is crucial, as it avoids the broader effects associated with non-selective GABA-A receptor modulators, such as sedation, anxiolysis, or convulsions.[4][8]

Caption: Mechanism of this compound at the GABA-A α5 Receptor.

Binding Profile and Selectivity

This compound demonstrates high-affinity binding to human GABA-A receptors containing the α5 subunit, with remarkable selectivity over receptors containing α1, α2, or α3 subunits.[1][7] This selectivity is a key feature, minimizing off-target effects commonly seen with less selective benzodiazepine-site ligands.

Table 1: Binding Affinity of this compound for Human GABA-A Receptor Subtypes

| Receptor Subtype | Ki (nM) | Selectivity Fold (vs. α5) |

|---|---|---|

| α5β3γ2 | 5 ± 1 | - |

| α1β3γ2 | 1031 ± 54 | >200 |

| α2β3γ2 | 458 ± 27 | >90 |

| α3β3γ2 | 510 ± 21 | >100 |

Data sourced from [3H]-flumazenil competition-binding assays on membranes from HEK293 cells expressing human recombinant GABA-A receptors.[7]

Further studies confirmed this high selectivity, noting that this compound had no significant activity at a panel of 78 other receptors, transporters, and ion channels when tested at a concentration of 10 µM.[3]

Experimental Protocol: [3H]-Flumazenil Competition-Binding Assay

This assay quantifies the affinity of a test compound (this compound) for the benzodiazepine binding site on GABA-A receptors by measuring its ability to displace a radiolabeled ligand ([3H]-flumazenil).

-

Membrane Preparation: Human embryonic kidney (HEK293) cells are transiently transfected with plasmids encoding the specific human GABA-A receptor subunits (e.g., α5, β3, γ2). After incubation, the cells are harvested, and cell membranes are prepared by homogenization and centrifugation.

-

Binding Reaction: The cell membranes are incubated in a buffer solution containing a fixed concentration of the radioligand [3H]-flumazenil and varying concentrations of the competitor, this compound.

-

Incubation and Filtration: The mixture is incubated to allow the binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which traps the membranes while allowing unbound ligands to pass through.

-

Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound [3H]-flumazenil, is measured using liquid scintillation counting.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the this compound concentration. The IC50 (the concentration of this compound that inhibits 50% of the specific binding of [3H]-flumazenil) is determined. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation, which also accounts for the affinity of the radioligand.

Caption: Workflow for [3H]-Flumazenil Competition-Binding Assay.

In Vitro Functional Activity

This compound's functional activity as a NAM was confirmed using electrophysiological techniques. It selectively inhibits GABA-induced currents in cells expressing α5-containing receptors.

Table 2: Functional Activity of this compound

| Assay System | Receptor Subtype | Effect | IC50 (nM) |

|---|---|---|---|

| Xenopus Oocytes | Human α5β3γ2 | Inhibition of GABA-induced current | 8 |

| Xenopus Oocytes | Human α1, α2, α3 | Little to no effect | >1000 |

Data sourced from two-electrode voltage-clamp recordings on Xenopus oocytes expressing human recombinant GABA-A receptors.[1][3]

This functional selectivity mirrors the binding selectivity, confirming that this compound's primary action is the negative modulation of GABA-A α5 receptors.[1] The inhibitory effect of this compound can be blocked by the benzodiazepine site antagonist flumazenil, confirming its site of action.[3]

Experimental Protocol: Two-Electrode Voltage-Clamp in Xenopus Oocytes

This method measures ion flow across the cell membrane in response to receptor activation, providing a direct measure of the functional effect of a compound.

-

Oocyte Preparation: Xenopus laevis oocytes are injected with cRNA encoding the desired human GABA-A receptor subunits (e.g., α5, β3, γ2) and are incubated for several days to allow for receptor expression on the cell surface.

-

Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes. One electrode measures the membrane potential, and the other injects current to "clamp" the voltage at a set level (e.g., -80 mV).

-

Compound Application: The oocyte is perfused with a buffer solution. GABA (at a concentration that elicits a submaximal response, e.g., EC10) is applied to activate the GABA-A receptors, causing an inward chloride current that is measured by the recording equipment.

-

Modulation Assessment: this compound is co-applied with GABA at various concentrations. The degree to which this compound inhibits the GABA-induced current is recorded.

-

Data Analysis: The percentage of inhibition is plotted against the this compound concentration to generate a dose-response curve, from which the IC50 value is determined.

Preclinical Pharmacokinetics

Pharmacokinetic studies in animals demonstrate that this compound effectively penetrates the central nervous system.

Table 3: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Description |

|---|---|---|

| Doses Tested (i.p.) | 3, 10, 30 mg/kg | Doses used in behavioral studies. |

| Brain-to-Plasma Ratio | ~0.3 | Indicates moderate CNS penetration.[4] |

Data sourced from studies in C57BL6/J male mice.[4]

This moderate but effective blood-brain barrier penetration is sufficient to achieve the receptor occupancy levels required for pharmacological effects in vivo.[4]

In Vivo Efficacy

Preclinical studies have evaluated this compound in animal models relevant to cognition and depression, demonstrating pro-cognitive and antidepressant-like effects at doses corresponding to moderate receptor occupancy.

Table 4: Summary of In Vivo Efficacy Studies

| Animal Model | Species | Dosing | Key Findings | Estimated α5 Occupancy |

|---|---|---|---|---|

| Morris Water Maze (Diazepam-induced impairment) | Rat | 10 mg/kg, p.o. | Attenuated diazepam-induced spatial learning impairment.[1][9][10] | 45-65%[7] |

| Object Retrieval Task | Non-human primate | N/A | Improved executive function.[1][9] | 30-65%[1] |

| Forced Swim Test | Mouse | 10 & 30 mg/kg, i.p. | Decreased immobility time (rapid antidepressant-like effect).[4][11] | 40-65%[4][11] |

| Sucrose Splash Test | Mouse | 10 & 30 mg/kg, i.p. | Increased grooming time (rapid antidepressant-like effect).[4][11] | 40-65%[4] |

Experimental Protocol: Morris Water Maze

This is a widely used behavioral test to assess spatial learning and memory in rodents.

-

Apparatus: A large circular pool is filled with opaque water and contains a hidden escape platform submerged just below the surface. Visual cues are placed around the room to aid in spatial navigation.

-

Acquisition Phase: A rat is placed in the pool from different starting locations and must learn to find the hidden platform using the distal visual cues. The time taken to find the platform (escape latency) is recorded over several trials and days.

-

Cognitive Impairment Model: To test a pro-cognitive agent, cognitive function is first impaired. For example, diazepam (a GABA-A receptor positive allosteric modulator) is administered to induce deficits in spatial learning.

-

Drug Administration: this compound (or vehicle) is administered to the animals prior to the test sessions.

-

Testing: The ability of this compound to reverse or attenuate the diazepam-induced increase in escape latency is measured. A significant reduction in escape time in the this compound-treated group compared to the diazepam-only group indicates a pro-cognitive effect.

Safety and Tolerability

A key advantage of this compound's selectivity for the α5 subunit is its favorable safety profile in preclinical models. Unlike non-selective GABA-A modulators, this compound did not show anxiogenic or proconvulsant effects in rats at doses that produced cognitive enhancement (estimated receptor occupancies of 30-65%).[1][9] However, at a very high dose of 100 mg/kg in female rats, which leads to plasma concentrations far exceeding those needed for efficacy, proconvulsant activity was observed in response to a pentylenetetrazol (PTZ) challenge.[7]

Caption: Logical Flow of this compound's Preclinical Findings.

Conclusion

The preclinical data for this compound characterize it as a highly potent and selective GABA-A α5 negative allosteric modulator. It demonstrates high affinity and functional selectivity for its target receptor in vitro.[1][7] In vivo, it shows adequate CNS penetration and reverses cognitive deficits in rodent and non-human primate models at doses that are well-tolerated and free from anxiogenic or proconvulsant liabilities.[1][7][9] Furthermore, it exhibits rapid and sustained antidepressant-like effects in mice.[4] This robust preclinical profile established this compound as a promising candidate for clinical investigation into the therapeutic benefits of GABA-A α5 receptor modulation for cognitive impairment and other CNS disorders.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound, an α5-GABAAR negative allosteric modulator, produces rapid and sustained antidepressant-like responses in male mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A randomized, double-blind, placebo-controlled phase II trial to explore the effects of a GABAA-α5 NAM (this compound) on intellectual disability associated with Down syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound, a highly selective GABAA-α5 negative allosteric modulator: preclinical pharmacology and demonstration of functional target engagement in man - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GABAA receptor negative allosteric modulator - Wikipedia [en.wikipedia.org]

- 9. This compound, a highly selective GABAA-α5 negative allosteric modulator: preclinical pharmacology and demonstration of functional target engagement in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound, an α5-GABAAR negative allosteric modulator, produces rapid and sustained antidepressant-like responses in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Basmisanil's Effect on Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Basmisanil (RG1662) is a potent and highly selective negative allosteric modulator (NAM) of GABA-A receptors containing the α5 subunit (α5-GABA-A receptors).[1][2] These receptors are predominantly expressed in the hippocampus and prefrontal cortex, brain regions critical for cognitive functions and synaptic plasticity.[3][4] By attenuating the inhibitory effects of GABA at these specific receptors, this compound is hypothesized to enhance cognitive processes and modulate synaptic plasticity, the cellular basis of learning and memory. This technical guide provides an in-depth overview of the core principles underlying this compound's effects on synaptic plasticity, detailing its mechanism of action, relevant signaling pathways, and the experimental protocols used to elucidate these effects. While direct quantitative data for this compound's impact on long-term potentiation (LTP) and long-term depression (LTD) are not extensively published, this guide draws upon data from other selective α5-GABA-A NAMs to project its likely influence, offering a comprehensive resource for researchers in the field.

Introduction: The Role of α5-GABA-A Receptors in Synaptic Plasticity

GABAergic inhibition plays a crucial role in shaping neuronal excitability and network oscillations, thereby influencing the induction of synaptic plasticity. The α5 subunit-containing GABA-A receptors are of particular interest as they are primarily located extrasynaptically in the hippocampus, where they mediate tonic inhibition.[3] This tonic inhibition sets the threshold for the induction of LTP and LTD. Negative allosteric modulators that selectively target these receptors, such as this compound, are expected to reduce this tonic inhibition, thereby lowering the threshold for LTP induction and promoting synaptic strengthening.

Mechanism of Action of this compound

This compound is a negative allosteric modulator, meaning it binds to a site on the α5-GABA-A receptor distinct from the GABA binding site and reduces the receptor's response to GABA. This leads to a decrease in chloride ion influx and, consequently, a reduction in neuronal inhibition. This compound exhibits high selectivity for the α5 subunit over other α subunits (α1, α2, and α3), which are more broadly distributed throughout the brain and associated with sedative and anxiolytic effects.[1][2] This selectivity profile suggests that this compound can enhance cognitive function with a reduced risk of common side effects associated with less selective GABA-A receptor modulators.

Quantitative Data on the Effects of α5-GABA-A NAMs on Synaptic Plasticity

Disclaimer: The following data is derived from studies on L-655,708 and MRK-016 and is presented as a proxy for the expected effects of this compound, given their similar mechanism of action. Further experimental validation with this compound is required.

Table 1: Effect of α5-GABA-A NAMs on Long-Term Potentiation (LTP) in Hippocampal Slices

| Compound | Concentration | Stimulation Protocol | Measured Parameter | Result | Reference |

| L-655,708 | 10 nM | Theta Burst Stimulation (TBS) | Field Excitatory Postsynaptic Potential (fEPSP) slope | Enhancement of LTP | [5] |

| L-655,708 | 10 nM | 10 Hz stimulation | fEPSP slope | Conversion of LTD to LTP | [6] |

| MRK-016 | 3mg/kg (i.p.) | In vivo (stress model) | AMPA:NMDA ratio | Restoration of weakened synaptic strength | [7] |

Table 2: this compound Binding Affinity and Functional Activity

| Parameter | Value | Receptor Subtype | Species | Reference |

| Binding Affinity (Ki) | 5 nM | GABAA-α5 | Human | [1][2][8] |

| Binding Affinity (Ki) | 1031 nM | GABAA-α1 | Human | [8] |

| Binding Affinity (Ki) | 458 nM | GABAA-α2 | Human | [8] |

| Binding Affinity (Ki) | 510 nM | GABAA-α3 | Human | [8] |

| Functional Inhibition (IC50) | 8 nM | GABAA-α5 | Human | [8] |

Signaling Pathways and Experimental Workflows

The modulation of synaptic plasticity by this compound is thought to involve a cascade of signaling events initiated by the reduction of tonic inhibition. This disinhibition facilitates the depolarization of the postsynaptic membrane, a critical step for the activation of NMDA receptors and the subsequent induction of LTP.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a highly selective GABAA-α5 negative allosteric modulator: preclinical pharmacology and demonstration of functional target engagement in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, an α5-GABAAR negative allosteric modulator, produces rapid and sustained antidepressant-like responses in male mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Negative allosteric modulation of GABAARs at α5 subunit-containing benzodiazepine sites reverses stress-induced anhedonia and weakened synaptic function in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. L-655,708 enhances cognition in rats but is not proconvulsant at a dose selective for alpha5-containing GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jneurosci.org [jneurosci.org]

- 7. Frontiers | The Requirement of the C-Terminal Domain of GluA1 in Different Forms of Long-Term Potentiation in the Hippocampus Is Age-Dependent [frontiersin.org]

- 8. This compound, a highly selective GABAA-α5 negative allosteric modulator: preclinical pharmacology and demonstration of functional target engagement in man - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Effects of Basmisanil on Neuronal Circuits: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Basmisanil (RG1662), a potent and highly selective negative allosteric modulator (NAM) of the GABA-A α5 receptor, has been investigated for its potential to enhance cognitive function and modulate neuronal circuits. This technical guide provides an in-depth overview of the in vivo effects of this compound, detailing its mechanism of action, summarizing key preclinical and clinical findings, and outlining the experimental protocols used to evaluate its efficacy and target engagement. The information is intended to serve as a comprehensive resource for researchers and professionals in the field of neuroscience and drug development.

Introduction

The γ-aminobutyric acid type A (GABA-A) α5 subunit-containing receptors are predominantly expressed in the hippocampus and cortex, regions critical for learning and memory. These receptors are known to mediate tonic inhibition, a persistent form of inhibition that regulates neuronal excitability and synaptic plasticity. An imbalance in this inhibitory tone has been implicated in cognitive deficits associated with various neurological and psychiatric disorders.

This compound acts as a NAM at the benzodiazepine binding site of GABA-A receptors containing the α5 subunit. By selectively reducing the function of these receptors, this compound is hypothesized to decrease tonic inhibition, thereby enhancing neuronal excitability and promoting cognitive processes. This guide summarizes the in vivo evidence supporting this mechanism and its functional consequences on neuronal circuits.

Mechanism of Action

This compound exhibits high affinity and selectivity for human GABA-A α5 receptors. As a negative allosteric modulator, it does not directly block the receptor but rather decreases the efficacy of GABA, the primary inhibitory neurotransmitter in the brain. This modulatory action is specific to GABA-A receptors containing the α5 subunit, with significantly lower affinity for receptors containing α1, α2, and α3 subunits. This selectivity is crucial as it minimizes the risk of anxiogenic or proconvulsant effects that have been associated with non-selective GABA-A receptor NAMs.

The primary consequence of this compound's action at the neuronal level is a reduction in tonic inhibitory currents in brain regions with high α5 subunit expression, such as the hippocampus. This disinhibition is thought to facilitate long-term potentiation (LTP), a cellular mechanism underlying learning and memory.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound.

Table 1: Preclinical Pharmacokinetics and Receptor Occupancy

| Species | Administration Route | Dose | Peak Plasma Concentration (ng/mL) | Brain-to-Plasma Ratio | Estimated α5 Receptor Occupancy (%) | Reference |

| Rat | Oral (p.o.) | 10 mg/kg | 1024 | - | 45-65 | |

| Rat | Oral (p.o.) | 30 mg/kg | 2260 | - | ~50 | |

| Mouse | Intraperitoneal (i.p.) | 10 mg/kg | - | ~0.3 | 40-65 | |

| Mouse | Intraperitoneal (i.p.) | 30 mg/kg | - | ~0.3 | 40-65 | |

| Non-human Primate | Oral (p.o.) | 3 mg/kg | 1024 | - | ~30 | |

| Non-human Primate | Oral (p.o.) | 10 mg/kg | 2260 | - | ~50 |

Table 2: Preclinical Behavioral Effects

| Animal Model | Behavioral Test | Treatment | Key Finding | Reference |

| Rat (Diazepam-induced cognitive impairment) | Morris Water Maze | This compound (10 mg/kg, p.o.) | Attenuated diazepam-induced spatial learning impairment | |

| Non-human Primate (Cynomolgus macaque) | Object Retrieval Task | This compound (3-10 mg/kg, p.o.) | Improved executive function (inverted U-shaped dose-response) | |

| Mouse | Forced Swim Test | This compound (10 and 30 mg/kg, i.p.) | Decreased immobility time (antidepressant-like effect) | |

| Mouse | Sucrose Splash Test | This compound (10 and 30 mg/kg, i.p.) | Increased grooming time (antidepressant-like effect) | |

| Mouse | Female Urine Sniffing Test | This compound (10 and 30 mg/kg, i.p.) | Increased sniffing time (sustained antidepressant-like effect) |

Table 3: Human Pharmacokinetics and Receptor Occupancy (PET)

| Dose | Administration | Peak Plasma Concentration (ng/mL) | GABAA-α5 Receptor Occupancy (%) | Reference |

| 240 mg (twice daily for 14 days) | Oral | 3284 ± 887.9 (1h post-dose) | 92 ± 3 (1h post-dose) | |

| 240 mg (twice daily for 14 days) | Oral | 4030 ± 842.3 (4h post-dose) | 94 ± 1.5 (4h post-dose) |

Table 4: Human Electrophysiological Effects (EEG)

| Treatment | EEG Change | Reference |

| This compound (240 mg twice daily for 14 days) | Increase in low-frequency (~4 Hz) power, Decrease in high-frequency (~20 Hz) power |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Preclinical Behavioral Assays

-

Objective: To assess spatial learning and memory.

-

Apparatus: A circular pool (e.g., 1.8 m diameter) filled with opaque water maintained at 23-25°C. A hidden escape platform is submerged 1-2 cm below the water surface in one quadrant.

-

Procedure:

-

Acquisition Phase: Rats are trained over several days to find the hidden platform using distal visual cues in the room. Each trial starts with the rat being placed in the water at one of four starting positions, facing the pool wall. The trial ends when the rat finds the platform or after a set time (e.g., 60 seconds). If the rat fails to find the platform, it is guided to it.

-

Probe Trial: After the acquisition phase, the platform is removed, and the rat is allowed to swim for a set duration (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured.

-

-

This compound-Specific Protocol: To assess the reversal of cognitive impairment, rats are pre-treated with diazepam (e.g., 2 mg/kg, i.p.) to induce a learning deficit. This compound or vehicle is then administered (e.g., 30 minutes) before the Morris water maze task.

-

Objective: To assess executive function, specifically behavioral inhibition and cognitive flexibility.

-

Apparatus: A transparent box with an opening on one side, containing a food reward.

-

Procedure:

-

The baited box is presented to the primate.

-

Easy Trials: The open side of the box faces the primate, allowing for a direct reach to retrieve the reward.

-

Difficult Trials: The closed side of the box faces the primate, requiring a detour reach through the opening to retrieve the reward.

-

-

Data Analysis: The primary measure is the percentage of correct first reaches in the difficult trials. An incorrect first reach is an attempt to retrieve the reward through the closed transparent wall.

-

Objective: To assess antidepressant-like activity by measuring behavioral despair.

-

Apparatus: A transparent cylindrical container (e.g., 20 cm diameter, 40 cm height) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

-

Procedure:

-

Mice are individually placed in the water-filled cylinder for a 6-minute session.

-

The session is video-recorded.

-

The duration of immobility (floating with only minor movements to keep the head above water) during the last 4 minutes of the test is scored.

-

-

Interpretation: A decrease in immobility time is indicative of an antidepressant-like effect.

-

Objective: To assess self-care and motivational behavior, which can be reduced in states of depression.

-

Procedure:

-

A 10% sucrose solution is sprayed on the dorsal coat of the mouse in its home cage.

-

The cumulative time spent grooming over a 5-minute period is recorded.

-

-

Interpretation: An increase in grooming time suggests an improvement in motivational behavior and is considered an antidepressant-like effect.

-

Objective: To assess reward-seeking and motivational behavior.

-

Procedure:

-

Male mice are presented with a cotton swab dipped in water for a baseline measurement.

-

After an interval, they are presented with a cotton swab dipped in fresh urine from a female mouse in estrus.

-

The cumulative time spent sniffing the swab is recorded for each presentation.

-

-

Interpretation: A longer time spent sniffing the female urine compared to water is indicative of normal reward-seeking behavior. A restoration of sniffing time in a disease model is considered an antidepressant-like effect.

In Vivo Electrophysiology and Imaging

-

Objective: To measure the effects of this compound on neuronal activity (e.g., firing rates, local field potentials) in specific brain regions.

-

Procedure:

-

Surgical Implantation: Animals are anesthetized, and a microdrive array with recording electrodes is stereotactically implanted into the target brain region (e.g., hippocampus).

-

Recovery: Animals are allowed to recover from surgery.

-

Recording: During the recording session, the animal is typically head-fixed but awake and may be performing a behavioral task. This compound or vehicle is administered, and changes in neuronal activity are recorded.

-

-

Data Analysis: Analysis can include spike sorting to isolate individual neuron activity, calculation of firing rates, and spectral analysis of local field potentials to assess network oscillations.

-

Objective: To measure the in vivo receptor occupancy of this compound at GABA-A α5 receptors.

-

Radiotracer: [11C]-Ro15-4513, a PET ligand with high affinity for the GABA-A α5 receptor.

-

Procedure:

-

Baseline Scan: A baseline PET scan is acquired after injection of [11C]-Ro15-4513 to determine the baseline receptor availability.

-

Drug Administration: Subjects are administered a single or repeated dose of this compound.

-

Post-Dose Scan: A second PET scan is performed after this compound administration.

-

-

Data Analysis: The receptor occupancy is calculated by comparing the binding potential of the radiotracer before and after this compound administration. This is often correlated with plasma concentrations of the drug to establish a dose-occupancy relationship.

-

Objective: To assess the functional effects of this compound on brain electrical activity.

-

Procedure:

-

Baseline Recording: A baseline resting-state EEG is recorded.

-

Drug Administration: Subjects receive this compound.

-

Post-Dose Recording: EEG is recorded at various time points after drug administration.

-

-

Data Analysis: Spectral analysis is performed to determine changes in the power of different EEG frequency bands (e.g., delta, theta, alpha, beta, gamma).

Visualizations

Signaling Pathway

Basmisanil: A Technical Guide on its Potential for Neurogenesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Basmisanil (RG1662) is a potent and highly selective negative allosteric modulator (NAM) of the GABA-A receptor α5 subunit (GABA-A α5). This subunit is predominantly expressed in the hippocampus and prefrontal cortex, brain regions critical for learning, memory, and executive function. The therapeutic rationale for this compound centers on the hypothesis that reducing the excessive inhibitory tone mediated by GABA-A α5 receptors can restore synaptic plasticity and cognitive function. A key potential mechanism underlying these pro-cognitive effects is the promotion of adult hippocampal neurogenesis. This technical guide provides an in-depth overview of this compound, summarizing preclinical and clinical data, detailing relevant experimental protocols, and visualizing the core signaling pathways implicated in its mechanism of action. While clinical trials of this compound for cognitive impairment in Down syndrome did not meet their primary endpoints, the preclinical evidence supporting the role of GABA-A α5 NAMs in modulating neurogenesis and synaptic plasticity warrants continued investigation.

Introduction: The GABA-A α5 Receptor and its Role in Cognition and Neurogenesis

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system. GABA-A receptors, ligand-gated ion channels, are heteropentameric structures composed of various subunits. The α5 subunit is of particular interest as it is highly enriched in the hippocampus, a key region for learning, memory, and adult neurogenesis.[1] GABA-A receptors containing the α5 subunit are often located extrasynaptically and mediate tonic inhibition, a persistent form of inhibition that regulates neuronal excitability.

An overactive GABAergic system has been implicated in the cognitive deficits associated with several neurological and neurodevelopmental disorders, including Down syndrome.[2] The hypothesis is that excessive tonic inhibition impairs synaptic plasticity, such as long-term potentiation (LTP), which is a cellular correlate of learning and memory. Negative allosteric modulators (NAMs) of GABA-A α5 receptors, like this compound, are designed to selectively reduce this tonic inhibition, thereby disinhibiting pyramidal neurons and facilitating synaptic plasticity.[1]

Adult hippocampal neurogenesis, the process of generating new neurons in the dentate gyrus of the hippocampus, is crucial for certain types of learning and memory. Emerging evidence suggests that GABAergic signaling plays a regulatory role in this process. While GABA is excitatory to immature neurons, its overall influence on the proliferation and survival of neural stem and progenitor cells is complex. Some studies suggest that GABA-A receptor activation can be inhibitory to the proliferation of progenitor cells. Therefore, a reduction in GABA-A α5-mediated inhibition by a NAM like this compound could potentially enhance neurogenesis.

This compound: Preclinical and Clinical Data

This compound is a highly selective GABA-A α5 NAM. Preclinical studies have characterized its binding affinity, selectivity, and functional effects on cognition. While direct studies on this compound's effect on neurogenesis are limited, research on the related compound RO4938581 in a mouse model of Down syndrome provides strong support for this mechanism.

Quantitative Preclinical Data

| Parameter | Value | Species/System | Reference |

| Binding Affinity (Ki) | |||

| GABA-A α5 | 5 nM | Recombinant human receptors | [3] |

| GABA-A α1 | >458 nM | Recombinant human receptors | [3] |

| GABA-A α2 | >458 nM | Recombinant human receptors | [3] |

| GABA-A α3 | >458 nM | Recombinant human receptors | [3] |

| Functional Activity | |||

| Inhibition of GABA-induced currents at GABA-A α5 | Potent | Electrophysiology | [4] |

| Effect on LTP | Enhancement | Mouse hippocampal slices | [4] |

| In Vivo Efficacy (Cognitive Enhancement) | |||

| Reversal of scopolamine-induced memory impairment (DMTP task) | 0.3-1 mg/kg p.o. | Rat | [4] |

| Reversal of diazepam-induced spatial learning impairment (Morris water maze) | 1-10 mg/kg p.o. | Rat | [4] |

| Improvement in executive function (object retrieval task) | 3-10 mg/kg p.o. | Monkey | [4] |

| Receptor Occupancy for Cognitive Enhancement | ~30% | Rat | [4] |

| Neurogenesis (RO4938581 in Ts65Dn mice) | |||

| Restoration of precursor cells in the dentate gyrus | Chronic treatment | Ts65Dn mice | [3] |

Clinical Trial Data (NCT02024789)

A Phase II, randomized, double-blind, placebo-controlled trial (CLEMATIS) was conducted to evaluate the efficacy and safety of this compound in adolescents and young adults with Down syndrome.[2][5][6][7][8]

| Parameter | Outcome | Population | Reference |

| Primary Endpoint | |||

| Composite of cognition and adaptive functioning | No significant improvement | Adolescents and young adults with Down syndrome | [5][6] |

| Safety and Tolerability | Safe and well-tolerated | Adolescents and young adults with Down syndrome | [5][6] |

| Target Engagement | Evidence of functional target engagement (EEG changes) | Adolescents with Down syndrome | [5][6] |

Experimental Protocols

Assessment of Neurogenesis using BrdU and DCX Immunohistochemistry

This protocol is a standard method for quantifying cell proliferation and the number of immature neurons in the hippocampus, and is relevant for assessing the potential neurogenic effects of compounds like this compound.

3.1.1. Animal Treatment and Tissue Preparation

-

Administer this compound or vehicle to rodents for the desired duration.

-

To label dividing cells, administer 5-bromo-2'-deoxyuridine (BrdU) via intraperitoneal injection (e.g., 50 mg/kg) on specified days of the treatment period.[9][10]

-

At the end of the experiment, deeply anesthetize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA).[9]

-

Post-fix the brains in 4% PFA overnight and then transfer to a 30% sucrose solution for cryoprotection.[9]

-

Section the brains coronally at 40 µm using a cryostat or vibratome.

3.1.2. Immunohistochemistry

-

For BrdU staining, pre-treat free-floating sections to denature DNA. This typically involves incubation in 2N HCl at 37°C for 30 minutes, followed by neutralization in a borate buffer.[10]

-

Block non-specific binding with a blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100) for 1-2 hours at room temperature.

-

Incubate sections overnight at 4°C with primary antibodies:

-

The following day, wash the sections in PBS and incubate with appropriate fluorescently-labeled secondary antibodies (e.g., goat anti-rat Alexa Fluor 488, donkey anti-goat Alexa Fluor 594) for 2 hours at room temperature.

-

Mount the sections onto slides and coverslip with a mounting medium containing DAPI for nuclear counterstaining.

3.1.3. Quantification

-

Capture fluorescent images of the dentate gyrus using a confocal microscope.

-

Count the number of BrdU-positive and DCX-positive cells within the subgranular zone and granule cell layer of the dentate gyrus using stereological methods.

-

The number of BrdU+/DCX+ co-labeled cells can be quantified to assess the differentiation of new cells into neurons.

Brain Slice Electrophysiology for Assessing Synaptic Plasticity

This protocol is used to measure long-term potentiation (LTP) in hippocampal slices, a key indicator of synaptic plasticity that is thought to be enhanced by GABA-A α5 NAMs.[4]

3.2.1. Slice Preparation

-

Rapidly decapitate an anesthetized rodent and dissect the brain in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).[12][13][14][15][16]

-

Prepare 300-400 µm thick horizontal or coronal hippocampal slices using a vibratome.[12]

-

Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.[12]

3.2.2. Electrophysiological Recording

-

Place a single slice in a recording chamber continuously perfused with oxygenated aCSF.

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

After obtaining a stable baseline of fEPSPs for 20-30 minutes, apply a high-frequency stimulation (HFS) protocol (e.g., 100 Hz for 1 second) to induce LTP.

-

Record fEPSPs for at least 60 minutes post-HFS to measure the potentiation.

-

To test the effect of this compound, the compound can be bath-applied before and during the HFS.

Signaling Pathways and Visualizations

The pro-cognitive and potential neurogenic effects of this compound are thought to be mediated through the disinhibition of pyramidal neurons, leading to the activation of downstream signaling pathways that promote synaptic plasticity and cell survival.

Proposed Signaling Pathway for this compound's Action

This compound, as a GABA-A α5 NAM, reduces the inhibitory current through these receptors. This disinhibition of hippocampal pyramidal neurons can lead to increased neuronal activity and the activation of several downstream signaling cascades.

Caption: Proposed mechanism of action for this compound leading to cognitive enhancement.

Downstream Signaling Cascades

The increased neuronal activity resulting from GABA-A α5 antagonism can trigger signaling pathways known to be involved in neurogenesis and synaptic plasticity, such as the Brain-Derived Neurotrophic Factor (BDNF) and mTOR pathways.

Caption: Potential downstream signaling pathways activated by GABA-A α5 NAMs.

Experimental Workflow for Preclinical Evaluation

A typical preclinical workflow to evaluate the pro-neurogenic and cognitive-enhancing effects of a compound like this compound is outlined below.

Caption: A standard experimental workflow for preclinical assessment.

Discussion and Future Directions

This compound represents a targeted approach to enhancing cognitive function by modulating the GABAergic system. The preclinical data for GABA-A α5 NAMs are compelling, suggesting a mechanism that involves the enhancement of synaptic plasticity and, potentially, the promotion of adult hippocampal neurogenesis. The study on RO4938581 in the Ts65Dn mouse model provides the most direct evidence to date that this class of compounds can rescue neurogenesis deficits in a disease model.[3]

However, the lack of efficacy of this compound in the CLEMATIS clinical trial for Down syndrome highlights the significant challenges in translating preclinical findings to clinical success.[5][6] Several factors could contribute to this discrepancy, including the complexity of the pathophysiology of Down syndrome, which involves more than just GABAergic dysfunction, and potential differences in the role of GABA-A α5 in the human brain compared to rodent models. It is also possible that the cognitive endpoints used in the trial were not sensitive enough to detect subtle changes or that the optimal patient population was not targeted.

Despite the clinical outcome, the exploration of GABA-A α5 NAMs should not be abandoned. Future research should focus on:

-

Directly assessing the neurogenic effects of this compound in preclinical models using robust techniques like BrdU and DCX labeling.

-

Investigating the role of GABA-A α5 NAMs in other indications where cognitive impairment is a core feature and where the underlying pathophysiology may be more directly related to GABAergic dysfunction.

-

Exploring the potential of combination therapies where this compound could be used to enhance the effects of other pro-cognitive or neurogenic compounds.

-

Utilizing more sensitive and translatable biomarkers in future clinical trials to better assess target engagement and functional outcomes.

References

- 1. Neurobiology and Therapeutic Potential of α5-GABA Type A Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. GABAA Receptor Subtypes: Therapeutic Potential in Down Syndrome, Affective Disorders, Schizophrenia, and Autism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RO4938581, a novel cognitive enhancer acting at GABAA alpha5 subunit-containing receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A randomized, double-blind, placebo-controlled phase II trial to explore the effects of a GABAA-α5 NAM (this compound) on intellectual disability associated with Down syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 7. Frontiers | The GABAergic Hypothesis for Cognitive Disabilities in Down Syndrome [frontiersin.org]

- 8. physiciansweekly.com [physiciansweekly.com]

- 9. Does 5-Bromo-2′-deoxyuridine (BrdU) Disrupt Cell Proliferation and Neuronal Maturation in the Adult Rat Hippocampus In Vivo? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubcompare.ai [pubcompare.ai]

- 11. pubcompare.ai [pubcompare.ai]

- 12. Electrophysiological recording from Brain Slices Protocol [protocols.io]

- 13. protocols.io [protocols.io]

- 14. m.youtube.com [m.youtube.com]

- 15. A protocol to investigate cellular and circuit mechanisms generating sharp wave ripple oscillations in rodent basolateral amygdala using ex vivo slices - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Downstream Signaling Pathways of Basmisanil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Basmisanil (RG1662) is a selective negative allosteric modulator (NAM) of the GABA type-A (GABAA) receptor α5 subunit. This technical guide provides an in-depth overview of the downstream signaling pathways affected by this compound. By selectively targeting the α5 subunit, which is predominantly expressed in brain regions critical for cognition such as the hippocampus, this compound modulates GABAergic inhibition and, consequently, influences glutamatergic neurotransmission and synaptic plasticity. This document details the molecular interactions of this compound, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of its signaling cascades and experimental workflows.

Introduction

The delicate balance between excitatory and inhibitory neurotransmission is fundamental for proper brain function. An imbalance, particularly an excess of inhibition, has been implicated in cognitive deficits associated with various neurological and psychiatric disorders. This compound has been investigated as a potential cognitive enhancer due to its specific mechanism of action. As a NAM at the GABAA-α5 receptor, it reduces the receptor's sensitivity to GABA, thereby decreasing inhibitory currents and facilitating neuronal excitability. This targeted modulation is hypothesized to restore the excitatory/inhibitory balance, leading to improvements in cognitive functions like learning and memory.

Mechanism of Action

This compound binds to the benzodiazepine site on the GABAA receptor complex containing the α5 subunit.[1] This allosteric modulation does not block the receptor outright but rather decreases the efficacy of GABA, the primary inhibitory neurotransmitter in the central nervous system. The α5 subunit-containing GABAA receptors are primarily located extrasynaptically in the hippocampus and cortex, where they mediate tonic inhibition. By attenuating this tonic inhibition, this compound is thought to enhance the underlying neuronal activity and promote synaptic plasticity.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.

Table 1: In Vitro Binding Affinity and Functional Activity of this compound

| Parameter | Receptor Subtype | Value | Cell Line | Reference |

| Binding Affinity (Ki) | Human GABAA-α5β3γ2 | 5 ± 1 nM | HEK293 | [1] |

| Human GABAA-α1β3γ2 | 1031 ± 54 nM | HEK293 | [1] | |

| Human GABAA-α2β3γ2 | 458 ± 27 nM | HEK293 | [1] | |

| Human GABAA-α3β3γ2 | 510 ± 21 nM | HEK293 | [1] | |

| Functional Inhibition (IC50) | Human GABAA-α5β3γ2 | 8 nM | Xenopus oocytes | [1] |

Table 2: In Vivo Receptor Occupancy and Behavioral Effects of this compound

| Species | Dose | Plasma Concentration | Receptor Occupancy (α5) | Behavioral Test | Outcome | Reference |

| Rat | 10 mg/kg p.o. | Not specified | 45-65% | Morris Water Maze | Attenuated diazepam-induced spatial learning impairment | [1] |

| Cynomolgus Macaque | 1-10 mg/kg p.o. | Not specified | 30-50% | Object Retrieval Task | Improved executive function | [1] |

| Human | 240 mg BID | Not specified | ~50-70% | PET Imaging ([11C]-Ro 15-4513) | Target Engagement Confirmed | [1][2] |

| Mouse | 10 and 30 mg/kg i.p. | Dose-dependent | 40-65% | Forced Swim Test, Sucrose Splash Test | Rapid and sustained antidepressant-like responses | [3][4] |

Downstream Signaling Pathways

While direct evidence for this compound's modulation of specific intracellular signaling cascades is still emerging, its action on GABAA-α5 receptors strongly implies the involvement of pathways crucial for synaptic plasticity and gene expression.

Modulation of Glutamatergic Signaling

By reducing GABAergic inhibition on pyramidal neurons, this compound is thought to enhance the efficacy of glutamatergic excitatory postsynaptic potentials (EPSPs). This can lead to increased depolarization and activation of NMDA and AMPA receptors, key players in long-term potentiation (LTP), a cellular correlate of learning and memory.

Inferred Downstream Cascades: ERK and CREB

The enhancement of glutamatergic signaling and synaptic plasticity is often mediated by intracellular signaling cascades such as the Extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) pathways. Although direct studies on this compound's effects on ERK and CREB phosphorylation are not yet published, it is plausible that by promoting NMDA receptor activation, this compound could indirectly lead to the activation of these pathways, which are critical for the synthesis of proteins required for long-lasting changes in synaptic strength.

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to characterize this compound.

In Vitro [3H]-Flumazenil Competition Binding Assay

This assay determines the binding affinity of this compound to different GABAA receptor subtypes.

-

Cell Lines: HEK293 cells stably expressing human recombinant GABAA receptor subtypes (α1β3γ2, α2β3γ2, α3β3γ2, or α5β3γ2).

-

Radioligand: [3H]-Flumazenil, a benzodiazepine site radioligand.

-

Procedure:

-

Prepare cell membranes from the respective HEK293 cell lines.

-

Incubate the cell membranes with a fixed concentration of [3H]-Flumazenil and varying concentrations of this compound.

-

Incubate at 4°C to reach binding equilibrium.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Analyze the data using non-linear regression to determine the Ki value.

-

-

Reference: [1]

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique assesses the functional effect of this compound on GABA-induced currents.

-

Expression System: Xenopus laevis oocytes injected with cRNAs encoding for human GABAA receptor subunits (e.g., α5, β3, γ2).

-

Procedure:

-

Two to five days after cRNA injection, place the oocyte in a recording chamber continuously perfused with a saline solution.

-

Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.

-

Clamp the oocyte membrane potential at a holding potential (e.g., -80 mV).

-

Apply GABA at a concentration that elicits a submaximal current (e.g., EC10).

-

Co-apply varying concentrations of this compound with GABA to determine its effect on the GABA-induced current.

-

Calculate the IC50 value from the concentration-response curve.

-

References

- 1. This compound, a highly selective GABAA-α5 negative allosteric modulator: preclinical pharmacology and demonstration of functional target engagement in man - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, an α5-GABAAR negative allosteric modulator, produces rapid and sustained antidepressant-like responses in male mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, an α5-GABAAR negative allosteric modulator, produces rapid and sustained antidepressant-like responses in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 6. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

- 7. researchgate.net [researchgate.net]

- 8. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Basmisanil in In Vivo Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Basmisanil (also known as RG1662) dosage, administration, and experimental protocols for in vivo rodent studies. This compound is a potent and highly selective negative allosteric modulator (NAM) of the GABA-A α5 receptor, which is a promising target for cognitive enhancement and the treatment of neuropsychiatric disorders.

Data Presentation: Quantitative Summary

The following tables summarize the quantitative data from preclinical rodent studies involving this compound, providing a clear comparison of effective doses, pharmacokinetic parameters, and toxicological data.

Table 1: this compound Efficacy in Rodent Models

| Species | Strain | Therapeutic Area | Test/Assay | Route of Administration | Effective Dose Range | Corresponding Receptor Occupancy | Key Findings |

| Rat | Sprague-Dawley | Cognition Enhancement | Morris Water Maze (Diazepam-induced impairment) | p.o. | 1-10 mg/kg | 30-65% | Attenuated diazepam-induced spatial learning impairment.[1][2][3] An inverted U-shaped dose-response was observed, with 10 mg/kg being most effective.[4][5] |

| Mouse | Male C57BL/6J | Antidepressant-like Effects | Forced Swim Test (FST) | i.p. | 10 and 30 mg/kg | 40-65% | Induced rapid, dose-dependent antidepressant-like responses without locomotor stimulation.[6][7] |

| Mouse | Male C57BL/6J | Antidepressant-like Effects | Sucrose Splash Test (SUST) | i.p. | 10 and 30 mg/kg | 40-65% | Increased grooming time, indicating a reversal of anhedonia-like behavior.[6][7] |

| Mouse | Male C57BL/6J | Antidepressant-like Effects | Female Urine Sniffing Test (FUST) | i.p. | 10 and 30 mg/kg | 40-65% | Elicited sustained behavioral responses 24 hours post-treatment.[6][7] |

| Mouse | Male C57BL/6J | Anxiolytic-like Effects | Novelty-Suppressed Feeding Test (NSFT) | i.p. | 10 mg/kg | ~40-60% | Decreased the latency to feed without affecting home cage food consumption.[6] |

Table 2: this compound Pharmacokinetics in Rodents

| Species | Strain | Route of Administration | Dose | Time Post-Administration | Plasma Concentration | Brain Concentration | Brain-to-Plasma Ratio |

| Rat | Sprague-Dawley | p.o. | 10 mg/kg | 30 min | 903 ± 13 ng/mL | Not Reported | Not Reported |

| Rat | Sprague-Dawley | p.o. | 3, 10, 30, 100 mg/kg | 60 min | Dose-dependent increase | Not Reported | Not Reported |

| Mouse | Male C57BL/6J | i.p. | 3, 10, 30 mg/kg | 70 min | Dose-dependent | Dose-dependent | ~0.3 |

Table 3: this compound Toxicology in Rodents

| Species | Study Duration | Route of Administration | NOAEL (No-Observed-Adverse-Effect Level) | Doses Resulting in Adverse Effects | Observed Adverse Effects |

| Mouse | 3 months | Oral (gavage) | 30 mg/kg/day | ≥ 60 mg/kg/day | Mortality, tremors, ataxia, hypoactivity, myoclonic jerking, recumbency.[8] |

| Rat | 28 days | Oral (gavage) | Not explicitly stated | ≥ 60 mg/kg/day | Uncoordinated gait, decreased activity, decreased righting reflex.[8] |

| Rat | 28 days | Oral (gavage) | Not explicitly stated | 100 mg/kg/day | Mortality.[8] |

| Rat | Fertility Study | Oral | 44 mg/kg/day | Not Reported | No adverse effects on fertility or early embryonic development.[8] |

| Rat | Developmental Toxicity | Oral | Not explicitly stated | 60 mg/kg/day | Increased embryofetal mortality, reduced fetal body weights, and incomplete skeletal ossification (associated with maternal toxicity).[8] |

| Rat | Pro-convulsant Study | p.o. | Up to 30 mg/kg | 100 mg/kg | Tonic convulsions in 5 out of 8 rats following a threshold dose of PTZ.[5] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Protocol 1: Morris Water Maze for Cognitive Enhancement in Rats

-

Animal Model: Female Sprague-Dawley rats.

-

Objective: To assess the ability of this compound to reverse diazepam-induced spatial learning and memory deficits.

-

Drug Formulation and Administration:

-

Experimental Procedure:

-

Habituation: Allow rats to acclimate to the testing room and the water maze filled with opaque water.

-

Training: For several consecutive days, train the rats to find a hidden platform in the water maze. Record the escape latency and path length.

-

Test Day:

-

Administer the vehicle or this compound at the selected doses.

-

After a set time (e.g., 30 minutes), administer diazepam to induce cognitive impairment.

-

After another interval (e.g., 30 minutes), place the rat in the water maze for the probe trial (platform removed).

-

-

Data Analysis: Measure the time spent in the target quadrant where the platform was previously located. Compare the performance of this compound-treated groups to the vehicle and diazepam-only groups.

-

Protocol 2: Forced Swim Test for Antidepressant-like Effects in Mice

-

Animal Model: Male C57BL/6J mice.[6]

-

Objective: To evaluate the rapid antidepressant-like effects of this compound.

-

Drug Formulation and Administration:

-

Experimental Procedure:

-

Place individual mice in a transparent cylinder filled with water (23-25°C) from which they cannot escape.

-

Record the session (typically 6 minutes) with a video camera.

-

Score the last 4 minutes of the test for time spent immobile (floating with minimal movements to keep the head above water).

-

-

Data Analysis: A significant decrease in immobility time in the this compound-treated group compared to the vehicle group is indicative of an antidepressant-like effect.[6]

Protocol 3: Receptor Occupancy Study in Rats

-

Animal Model: Female Sprague-Dawley rats.[9]

-

Objective: To determine the dose-dependent occupancy of GABA-A α5 receptors by this compound in the brain.

-

Methodology:

-

Radioligand: [³H]-Ro15-4513, a tracer that binds to GABA-A receptors.

-

Drug Administration: Administer vehicle or increasing doses of this compound (e.g., 3, 10, 30, 100 mg/kg) orally (p.o.).[9]

-

Tracer Injection: After 60 minutes, inject [³H]-Ro15-4513 intravenously (i.v.).[9]

-

Brain Extraction: After 15 minutes, euthanize the rats and extract the brains.[9]

-

-

Procedure:

-

Prepare sagittal brain sections using a cryostat.

-

Perform quantitative autoradiography on the brain sections to measure the binding of the radioligand.

-

Analyze the signal intensity, particularly in the hippocampus, a region with high expression of GABA-A α5 receptors.

-

-

Data Analysis: Plot the percentage of receptor occupancy against the plasma concentration of this compound to establish a dose-occupancy relationship.[9]

Mandatory Visualizations

This compound Signaling Pathway

Caption: this compound's mechanism of action as a GABAA α5 NAM.

Experimental Workflow for In Vivo Rodent Studies with this compound

Caption: General workflow for this compound rodent studies.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, a highly selective GABAA-α5 negative allosteric modulator: preclinical pharmacology and demonstration of functional target engagement in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]